(3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
(3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone typically involves the Bischler-Napieralski cyclization of corresponding amides. This method is known for its efficiency and selectivity in producing isoquinoline derivatives. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the C-1 position of the isoquinoline ring.
Reduction: Reduction reactions can also be performed on this compound, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the isoquinoline ring can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, acetic acid, air (O2), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 1-Benzoyl-3,4-dihydroisoquinolines (1-Bz-DHIQs).
Reduction: Corresponding reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various isoquinoline-based compounds
Biology: In biological research, (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone is studied for its potential pharmacological activities. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Medicine: The compound is explored for its potential therapeutic applications. Isoquinoline derivatives have been investigated for their use in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various applications, including the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-Benzoyl-3,4-dihydroisoquinolines (1-Bz-DHIQs) : These compounds share a similar isoquinoline core structure and exhibit comparable biological activities.
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl derivatives : These derivatives have additional methoxy groups, which can influence their chemical and biological properties.
Uniqueness: (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its potential as a therapeutic agent.
Properties
CAS No. |
90736-66-6 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3,4-dihydroisoquinolin-1-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO2/c1-20-14-7-4-6-13(11-14)17(19)16-15-8-3-2-5-12(15)9-10-18-16/h2-8,11H,9-10H2,1H3 |
InChI Key |
TZGJTQSTSCSWQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
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